Tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate

Description

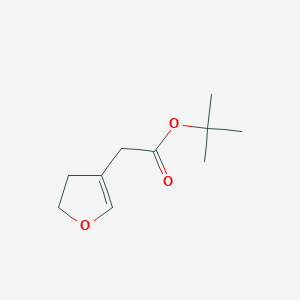

Tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate: is an organic compound characterized by its unique molecular structure, which includes a tert-butyl group and a dihydrofuran ring

Properties

IUPAC Name |

tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(2,3)13-9(11)6-8-4-5-12-7-8/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGDRDCARWXYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=COCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate typically involves the reaction of tert-butyl acetate with a suitable dihydrofuran derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the tert-butyl acetate, followed by the addition of the dihydrofuran derivative to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate serves as a versatile intermediate in organic synthesis. Its dihydrofuran moiety is particularly valuable in constructing complex organic molecules. The compound can be utilized in:

- Reactions with Nucleophiles : The acetate group can undergo nucleophilic substitution reactions, making it a useful precursor for synthesizing various derivatives.

- Cyclization Reactions : The dihydrofuran structure allows for cyclization reactions, which are essential in the formation of cyclic compounds that are prevalent in natural products and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, the applications of this compound are primarily focused on its biological activities:

- Anticancer Activity : Preliminary studies indicate that compounds containing the dihydrofuran structure exhibit cytotoxic properties against various cancer cell lines. For instance, derivatives of dihydrofuran have been shown to possess moderate cytotoxicity against human lung cancer cells (NCI-H460) with IC50 values suggesting potential as anticancer agents .

- Anti-inflammatory Properties : Research has indicated that certain derivatives can modulate inflammatory responses, potentially leading to new therapeutic agents for treating inflammatory diseases.

Materials Science

In materials science, this compound is explored for its potential use in:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. Its reactivity allows it to serve as a functional monomer in the synthesis of new polymer materials.

- Coatings and Adhesives : The unique chemical structure of this compound may provide advantageous properties when used in coatings and adhesives, such as improved adhesion and resistance to environmental factors.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Dihydrofurans : A study demonstrated the synthesis of various dihydrofurans from this compound through a series of chemical transformations, highlighting its utility as a starting material for complex organic synthesis .

- Biological Activity Assessment : Research evaluating the cytotoxic effects of related compounds showed promising results against cancer cell lines, suggesting that further exploration into the structure-activity relationship could yield effective therapeutic agents .

- Polymer Development : Investigations into the incorporation of this compound into polymer systems revealed enhancements in mechanical properties and thermal stability, indicating its potential role in advanced material formulations.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical transformations. In medicinal applications, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Tert-butyl 2-(2,3-dihydrofuran-4-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group.

Tert-butyl 2-(2,3-dihydrofuran-4-yl)butanoate: Similar structure but with a butanoate group instead of an acetate group.

Uniqueness: Tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate is unique due to its specific combination of the tert-butyl group and the dihydrofuran ring. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical processes .

Biological Activity

Tert-butyl 2-(2,3-dihydrofuran-4-yl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group and a dihydrofuran ring. The dihydrofuran structure is significant as it influences the compound's reactivity and biological interactions. The compound can be represented as follows:

The biological activity of this compound is attributed to its electrophilic nature, allowing it to interact with various biomolecules. The dihydrofuran ring contributes to the compound's ability to undergo cyclization and substitution reactions, which are crucial for its biological effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit potent antioxidant properties. For instance, derivatives of dihydrofuran have been shown to inhibit lipid peroxidation, a key factor in oxidative stress-related diseases. This suggests that this compound may possess similar antioxidant capabilities .

Cholinesterase Inhibition

Studies on related compounds have demonstrated their potential as cholinesterase inhibitors, which are important for treating neurodegenerative diseases such as Alzheimer's. The presence of the dihydrofuran ring is associated with enhanced inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Anti-cancer Properties

Natural products containing dihydrofuran moieties have been investigated for their anti-cancer properties. For example, certain analogues have shown the ability to inhibit breast cancer cell migration without affecting cell viability . This suggests that this compound could be explored further for its potential anti-cancer effects.

Case Studies

- Antioxidant Studies : A study evaluated the antioxidant activity of various dihydrofuran derivatives, including those structurally related to this compound. The results indicated significant inhibition of lipid peroxidation at varying concentrations .

- Cholinesterase Inhibition : In a comparative study of several compounds containing dihydrofuran rings, some exhibited IC50 values in the micromolar range for AChE inhibition. These findings highlight the potential of these compounds in therapeutic applications for cognitive disorders .

- Anti-cancer Activity : Research focusing on natural product fragments demonstrated that certain dihydrofuran-containing compounds inhibited tumor invasion in xenograft models of breast cancer. This points towards the necessity for further investigation into the mechanisms by which this compound might exert similar effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dihydrofuran ring | Potential antioxidant and cholinesterase inhibitor |

| Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate | Dihydrofuran with oxo group | Investigated for similar biological activities |

| 4-Acetyl-2-hydroxy-2,5-dimethylfuran | Contains a furan ring | Exhibits antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.